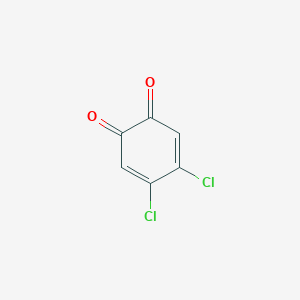
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione, also known as DCDD, is a chemical compound that belongs to the group of cyclohexadiene derivatives. It is a yellow crystalline solid that is widely used in scientific research as a reagent and intermediate in organic synthesis. DCDD has a unique structure that makes it an important compound in the field of chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is not well understood. However, it is believed that 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione acts as a Michael acceptor, which means that it can react with nucleophiles such as thiols, amines, and carboxylic acids. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione can also undergo cycloaddition reactions with dienes and enolates.
Biochemical and Physiological Effects:
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is a toxic compound that can be hazardous if not handled properly. It is also a reactive compound that can undergo unwanted side reactions if not used under controlled conditions.
Direcciones Futuras
There are several future directions for the research on 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione. One direction is to explore the potential of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione and its interactions with nucleophiles and enzymes. Further studies are also needed to identify the advantages and limitations of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione for lab experiments and to develop safer and more efficient methods for its synthesis and handling.
In conclusion, 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is a versatile compound that has various applications in scientific research. It is a stable and versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is a toxic and reactive compound that requires careful handling and controlled conditions. Further research is needed to explore the potential of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione as a therapeutic agent and to develop safer and more efficient methods for its synthesis and handling.
Métodos De Síntesis
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione can be synthesized through several methods, including the oxidation of 4,5-dichlorocyclohex-1-ene-3,5-dione with potassium permanganate, the reaction of cyclohexanone with chlorine gas, and the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The most commonly used method for the synthesis of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is the oxidation of 4,5-dichlorocyclohex-1-ene-3,5-dione with potassium permanganate.
Aplicaciones Científicas De Investigación
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is widely used in scientific research as a reagent and intermediate in organic synthesis. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is also used as a starting material for the synthesis of cyclohexadiene derivatives, which have various applications in the field of chemistry.
Propiedades
Número CAS |
18268-81-0 |
|---|---|
Nombre del producto |
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione |
Fórmula molecular |
C6H2Cl2O2 |
Peso molecular |
176.98 g/mol |
Nombre IUPAC |
4,5-dichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H2Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Clave InChI |
WJJYKBSURRIBRY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=O)C1=O)Cl)Cl |
SMILES canónico |
C1=C(C(=CC(=O)C1=O)Cl)Cl |
Sinónimos |
4,5-Dichloro-1,2-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








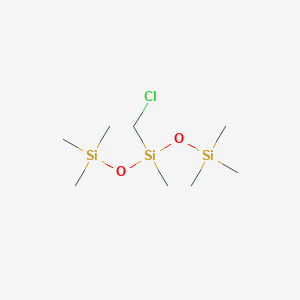

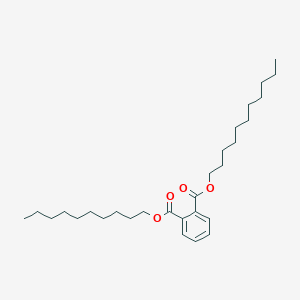


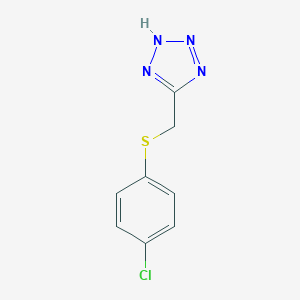
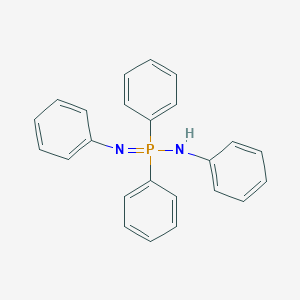
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)